molecular formula C14H19N5O2 B5854640 2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5854640
M. Wt: 289.33 g/mol
InChI Key: FNIJYBMUYJCJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy and is upregulated in response to cellular stress and inflammation. DPA-714 has shown promising results in preclinical studies as a non-invasive tool for imaging neuroinflammation in various neurological disorders.

Mechanism of Action

DPA-714 binds to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily expressed in microglia and astrocytes, which are the primary immune cells in the brain. Activation of these cells leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammation. DPA-714 binds to TSPO with high affinity, allowing for the non-invasive imaging of neuroinflammation in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to be safe and well-tolerated in preclinical studies. It does not have any known pharmacological effects and does not interact with other receptors or enzymes in the brain. DPA-714 is rapidly metabolized and eliminated from the body, with no accumulation in any organs or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using DPA-714 for lab experiments include its high selectivity for TSPO, its non-invasive nature, and its ability to provide real-time imaging of neuroinflammation in vivo. The limitations of using DPA-714 include its high cost, the need for specialized equipment and expertise, and the limited availability of the radioligand.

Future Directions

For the use of DPA-714 in research include the development of new TSPO ligands with improved selectivity and sensitivity, the optimization of imaging protocols for different neurological disorders, and the validation of DPA-714 as a biomarker for disease progression and treatment response. Additionally, the use of DPA-714 in clinical trials for various neurological disorders is currently being explored, with the hope of translating preclinical findings into clinical practice.

Synthesis Methods

The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with propargyl bromide to form 2-(2,4-dimethylphenoxy)propyne. The propyne is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with ethyl chloroacetate to form the final product, DPA-714.

Scientific Research Applications

DPA-714 has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability of DPA-714 to selectively bind to TSPO expressed on activated microglia and astrocytes has made it a valuable tool for imaging neuroinflammation, which is a hallmark of many neurological disorders.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIJYBMUYJCJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.